REACTION_CXSMILES
|
Br[C:2]1[C:8]([F:9])=[CH:7][C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].B1([CH:24]2[CH2:26][CH2:25]2)OC(=O)CN(C)CC(=O)O1.P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:24]1([C:2]2[C:8]([F:9])=[CH:7][C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=2[NH2:4])[CH2:26][CH2:25]1 |f:3.4.5,8.9.10|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
B1(OC(=O)CN(CC(=O)O1)C)C2CC2
|
Name
|
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
|
Name
|
Cs2CO3
|
Quantity
|
13.26 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
238 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was de-gassed with N2 for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with EtOAc (100 mL) and H2O (50 mL)
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOAc (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate partitioned
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(N)C=C(C=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |